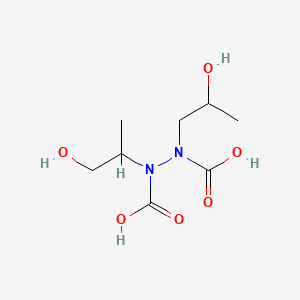
2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate is a chemical compound with the molecular formula C8H16N2O6. It is a type of carbamate, which is a category of organic compounds derived from carbamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate typically involves the reaction of isopropyl alcohol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 40-200°C and a pressure range of 0.2-1.0 MPa .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, including isopropyl alcohol and phosgene, are fed into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and crystallization processes to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly used.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context. It can also interact with cellular membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A related compound with similar chemical properties but different applications.
Methyl carbamate: Another similar compound used in different industrial applications.
Phenyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals .
Uniqueness
2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its dual hydroxyl groups make it particularly versatile in various chemical reactions and applications, setting it apart from other carbamates .
Propriétés
Numéro CAS |
85391-60-2 |
|---|---|
Formule moléculaire |
C8H16N2O6 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
[carboxy(1-hydroxypropan-2-yl)amino]-(2-hydroxypropyl)carbamic acid |
InChI |
InChI=1S/C8H16N2O6/c1-5(4-11)10(8(15)16)9(7(13)14)3-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
CPYIJCPBCADBDS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C(=O)O)N(C(C)CO)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)




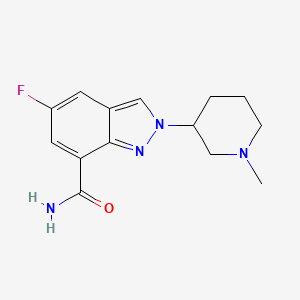
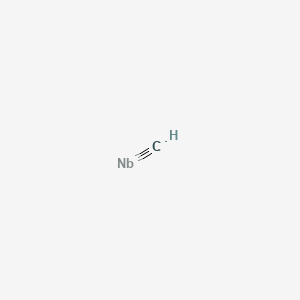
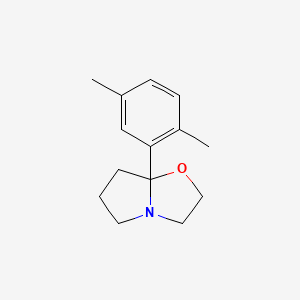
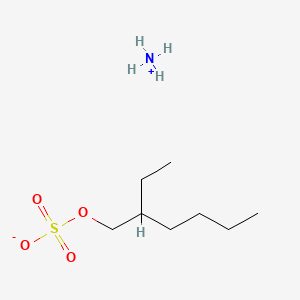
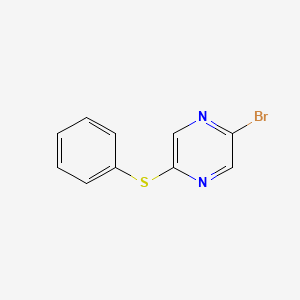


![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
